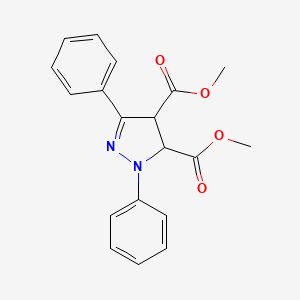![molecular formula C14H22Cl2N2 B3820540 1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride](/img/structure/B3820540.png)
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Vue d'ensemble
Description
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride is a complex organic compound with a unique structure that includes multiple methyl groups and a hexahydropyridoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride typically involves multiple steps, including the formation of the hexahydropyridoindole core and the introduction of methyl groups at specific positions. Common synthetic routes may involve:
Cyclization reactions: to form the indole core.
Alkylation reactions: to introduce methyl groups.
Hydrogenation reactions: to reduce double bonds and form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Catalytic hydrogenation: using metal catalysts such as palladium or platinum.
High-pressure reactors: to facilitate hydrogenation and cyclization reactions.
Purification techniques: such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any remaining double bonds.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium or platinum catalysts.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It can affect signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethylbenzene: A simpler aromatic compound with three methyl groups attached to a benzene ring.
1,2,4-Trimethylcyclohexane: A saturated hydrocarbon with three methyl groups attached to a cyclohexane ring.
Uniqueness
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride is unique due to its complex structure, which includes both an indole core and multiple methyl groups
Propriétés
IUPAC Name |
1,2,4-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-8-16(3)10(2)13-11-6-4-5-7-12(11)15-14(9)13;;/h4-7,9-10,13-15H,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDTZTUXBFKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2C1NC3=CC=CC=C23)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B3820468.png)
![Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B3820470.png)

![1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-(2-chlorophenyl)sulfonylurea](/img/structure/B3820478.png)
![1-(cyclohexylmethyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B3820486.png)
![4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B3820493.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine](/img/structure/B3820503.png)
![N-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycine](/img/structure/B3820509.png)
![4-[3-(Dimethylamino)propoxycarbonyl]-2,5-diphenylpyrazole-3-carboxylic acid](/img/structure/B3820516.png)
![2-[[Benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one](/img/structure/B3820521.png)


![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
